
(-)-Nomifensine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-nomifensine is the S enantiomer of nomifensine. It is an enantiomer of a (R)-nomifensine.
Aplicaciones Científicas De Investigación
Pharmacological Profile
(-)-Nomifensine is characterized by its unique mechanism of action, which involves the inhibition of norepinephrine and dopamine reuptake while exhibiting a weaker effect on serotonin uptake. This profile differentiates it from traditional antidepressants like tricyclics and monoamine oxidase inhibitors. The drug has demonstrated efficacy in treating major depressive disorders without the sedative effects commonly associated with other antidepressants .
Key Pharmacological Properties:
- Inhibition of neurotransmitter reuptake : Potent inhibitor of norepinephrine and dopamine reuptake .
- Minimal anticholinergic effects : Compared to tricyclic antidepressants, this compound has fewer peripheral side effects .
- Potential for use in ADHD : Studies have shown effectiveness in treating adult attention-deficit hyperactivity disorder (ADHD) .
Antidepressant Use
This compound was initially marketed as an antidepressant under the brand names Merital and Alival during the 1970s. Clinical trials indicated that it was effective at doses ranging from 50 to 225 mg per day . Its non-sedative nature made it an attractive option for patients who experience fatigue or sedation with other treatments.
Motivational Disorders
Research has indicated that this compound can reverse motivational deficits induced by tetrabenazine in animal models. This suggests its potential application in treating conditions characterized by motivational deficits, such as depression or certain neurodegenerative diseases .
Neuropharmacological Research
The compound has been utilized in studies examining dopamine release mechanisms related to addiction. Its ability to modulate dopaminergic activity makes it a valuable tool for understanding addiction pathways and developing potential treatments .
Oncology Applications
Recent studies have explored the potential of this compound in cancer treatment, particularly breast cancer. Research indicates that modified forms of this compound, created through ionizing radiation, may enhance its anti-cancer properties by inducing apoptosis in cancer cells. In vitro studies showed that these modified compounds had a significantly increased apoptotic effect compared to the unmodified version .
Case Study: Breast Cancer Research
- Objective : To investigate the effects of ionizing radiation on this compound's efficacy against MCF-7 breast cancer cells.
- Findings : The modified compound (IR-NF) exhibited a higher rate of apoptosis (95%) compared to the original drug (34.2%), indicating enhanced therapeutic potential .
Safety and Side Effects
Despite its therapeutic potential, this compound was withdrawn from the market due to serious side effects, including risks of hemolytic anemia and psychological dependence at high doses . Monitoring for adverse effects remains critical in any future applications or research involving this compound.
Summary Table of Applications
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing (-)-Nomifensine's inhibitory effects on dopamine transporters (DAT)?
- Answer: In vitro assays using transfected cell lines (e.g., HEK293 cells expressing hDAT) are standard. Concentration-response curves with radioligand displacement (e.g., [³H]dopamine) or functional assays (e.g., Ca²⁺-imaging in LUHMES neurons) can quantify inhibitory potency (pIC₅₀ values). Ensure consistent buffer conditions (e.g., pH, ion composition) and validate results via dose-dependent analysis (e.g., 1 nM–10 mM nomifensine) .
Q. How can researchers validate the purity and structural identity of this compound in synthetic or commercial batches?
- Answer: Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Confirm structural identity via nuclear magnetic resonance (NMR; ¹H/¹³C) and mass spectrometry (MS). For novel derivatives, compare spectral data with literature or reference standards. Cross-validate with X-ray crystallography if possible .
Q. What are the optimal in vitro models for studying this compound's pharmacokinetic properties?
- Answer: Employ Caco-2 cell monolayers for permeability studies, liver microsomes or hepatocytes for metabolic stability, and plasma protein binding assays (e.g., equilibrium dialysis). Monitor metabolites using LC-MS/MS. Include positive controls (e.g., known DAT inhibitors) to benchmark results .
Advanced Research Questions
Q. How do discrepancies in reported IC₅₀ values for this compound across studies impact the interpretation of its DAT binding kinetics?
- Answer: Variations may arise from assay conditions (e.g., temperature, buffer composition) or cell models (transfected vs. neuronal). Conduct meta-analyses to identify trends, and use standardized protocols (e.g., identical ligand concentrations, incubation times). Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess inter-study variability .
Q. What mechanistic insights explain the synergistic inhibition of hDAT by this compound and allosteric modulators like Z1078601926?
- Answer: Molecular dynamics (MD) simulations (e.g., GaMD) and free-energy calculations can reveal cooperative binding. Experimental validation via radioligand displacement assays under varying modulator concentrations is critical. Compare binding kinetics (Kon/Koff) in the presence/absence of modulators .
Q. How can researchers resolve contradictions in this compound's neuroprotective vs. neurotoxic effects observed in different neuronal models?
- Answer: Systematically evaluate concentration-dependent effects (low vs. high doses) across models (e.g., LUHMES neurons, primary cultures). Use transcriptomics/proteomics to identify divergent signaling pathways. Control for confounding factors like oxidative stress or cell viability assays (e.g., MTT, LDH release) .
Q. What advanced techniques are suitable for characterizing this compound's interaction with non-DAT targets (e.g., serotonin/norepinephrine transporters)?
- Answer: Radioligand competition assays using [³H]citalopram (SERT) or [³H]norepinephrine (NET). Pair with functional uptake assays and computational docking studies (e.g., AutoDock Vina) to predict binding affinities. Validate selectivity via knockout cell lines or CRISPR-edited transporters .
Q. How does ionizing radiation alter this compound's chemical structure, and what implications does this have for its anticancer activity?
- Answer: Gamma irradiation induces structural modifications (e.g., hydroxylation, ring cleavage) detectable via LC-MS and FTIR. Assess anticancer efficacy using MCF-7 cell viability assays (e.g., clonogenic survival, apoptosis markers). Compare pre-/post-irradiation IC₅₀ values to quantify potency shifts .
Q. What experimental designs minimize confounding variables when studying this compound's effects on neuronal signaling in vivo?
- Answer: Use transgenic rodent models (e.g., DAT-KO mice) to isolate target-specific effects. Pair in vivo microdialysis with FSCV (fast-scan cyclic voltammetry) to monitor real-time dopamine dynamics. Control for pharmacokinetic variability via plasma concentration monitoring .
Q. How can researchers leverage computational tools to predict this compound's off-target interactions or toxicity profiles?
- Answer: Use QSAR (quantitative structure-activity relationship) models and machine learning platforms (e.g., DeepTox) for toxicity prediction. Perform molecular docking with PharmMapper or SwissTargetPrediction to identify off-targets. Validate experimentally via high-throughput screening assays .
Q. Methodological Guidelines
- Data Analysis: Apply statistical frameworks (e.g., nonlinear regression for dose-response curves) and report uncertainties (e.g., SEM, 95% CI). Use tools like GraphPad Prism for reproducibility .
- Literature Review: Prioritize primary sources from PubMed, SciFinder, or Beilstein databases. Exclude non-peer-reviewed platforms (e.g., ) .
- Ethical Compliance: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
Propiedades
Número CAS |
89664-18-6 |
---|---|
Fórmula molecular |
C16H18N2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
(4S)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1 |
Clave InChI |
XXPANQJNYNUNES-AWEZNQCLSA-N |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
SMILES isomérico |
CN1C[C@H](C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
SMILES canónico |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.